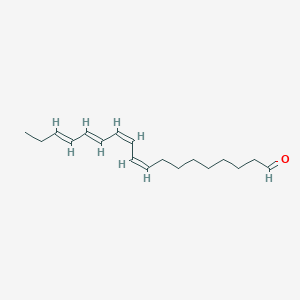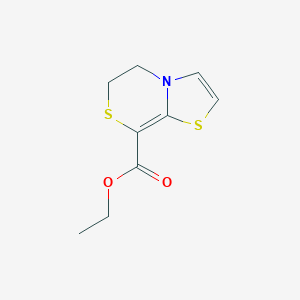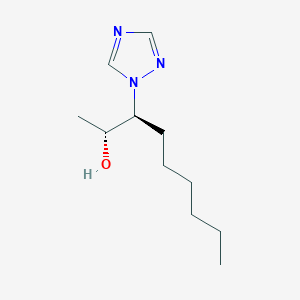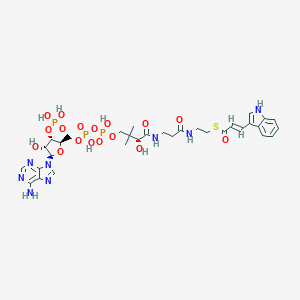![molecular formula C7H7N3O B115822 4-metoxi-5H-pirrolo[3,2-d]pirimidina CAS No. 144216-57-9](/img/structure/B115822.png)
4-metoxi-5H-pirrolo[3,2-d]pirimidina
Descripción general
Descripción
4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine is a small molecule that has been found to interact with several targets. , EGFR, Her2, VEGFR2, and other kinases. These targets play crucial roles in cell proliferation and survival, making them attractive targets for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
The biochemical pathways affected by 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine are likely to be those regulated by its targets. For instance, inhibition of CDK2 can disrupt the cell cycle, particularly the transition from G1 to S phase . Similarly, inhibition of EGFR, Her2, and VEGFR2 can affect various signaling pathways involved in cell proliferation, survival, and angiogenesis .
Result of Action
The result of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine’s action would be dependent on its specific targets and the cells in which these targets are expressed. In general, inhibition of kinases like CDK2, EGFR, Her2, and VEGFR2 can lead to decreased cell proliferation and increased apoptosis, potentially resulting in the reduction of tumor growth .
Análisis Bioquímico
Cellular Effects
Some pyrrolopyrimidine derivatives have shown significant antiproliferative effects on various cell lines . For instance, certain derivatives have been found to inhibit the proliferation of breast cancer cells .
Molecular Mechanism
Some pyrrolopyrimidine derivatives have been found to bind to the inactive form of certain proteins, inhibiting their activity .
Temporal Effects in Laboratory Settings
Some pyrrolopyrimidine derivatives have shown potent inhibitory activity against certain enzymes .
Dosage Effects in Animal Models
Some pyrrolopyrimidine derivatives have shown potent inhibition of tumor growth in animal models .
Metabolic Pathways
Pyrrolopyrimidines are known to interact with a broad range of biological components, suggesting they may be involved in various metabolic pathways .
Transport and Distribution
Some pyrrolopyrimidine derivatives have been found to bind to certain proteins, suggesting they may interact with transporters or binding proteins .
Subcellular Localization
Some pyrrolopyrimidine derivatives have been found to bind to certain proteins, suggesting they may be directed to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide (MeONa) as a base . Another approach includes the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of an annellated pyrrolo ring .
Industrial Production Methods
Industrial production methods for 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: For example, nucleophilic substitution reactions where halogen atoms on the pyrimidine ring are replaced by other nucleophiles.
Cyclization Reactions: Formation of polyheterocyclic systems through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (MeONa) and other nucleophiles.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced.
Comparación Con Compuestos Similares
4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds such as:
Pyrrolo[2,3-d]pyrimidine: Shares a similar fused ring system but differs in the position of nitrogen atoms, which can affect its biological activity.
Pyrido[2,3-d]pyrimidine: Another related compound with a pyridine ring fused to a pyrimidine ring, used in the synthesis of selective CDK4/6 inhibitors.
These comparisons highlight the unique structural features and potential biological activities of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine, making it a valuable compound in medicinal chemistry research.
Propiedades
IUPAC Name |
4-methoxy-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-6-5(2-3-8-6)9-4-10-7/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSAOPJMFGKLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440262 | |
| Record name | 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144216-57-9 | |
| Record name | 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B115740.png)

![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)





![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)





